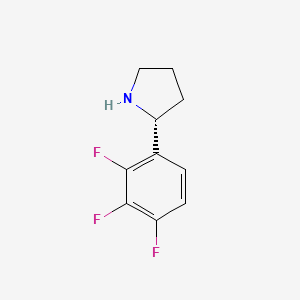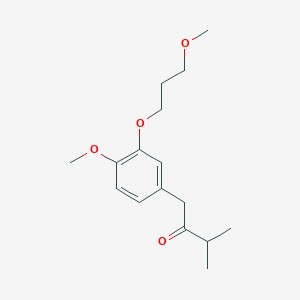
(1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine is an organic compound with a chiral center, making it an enantiomerically pure amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine typically involves the use of chiral catalysts or chiral auxiliaries to ensure the production of the desired enantiomer. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. For example, the reduction of 3-Methyl-1-(2-methylphenyl)butan-1-one using a chiral borane complex can yield the desired amine with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of biocatalysts, such as transaminases, can offer an environmentally friendly and cost-effective alternative for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine can yield imines or nitriles, while reduction can produce alkanes .
Scientific Research Applications
(1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate for biocatalytic reactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. Additionally, it can bind to receptors and modulate their activity, resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2-methylphenyl)butan-1-amine: A closely related compound with similar chemical properties.
(S)-1-(o-Tolyl)butan-1-amine:
®-1-phenylpropan-2-amine: A compound with similar structural features but different stereochemistry.
Uniqueness
(1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomers or other similar compounds. This uniqueness makes it valuable in the development of chiral drugs and as a tool in asymmetric synthesis .
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
(1S)-3-methyl-1-(2-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9,12H,8,13H2,1-3H3/t12-/m0/s1 |
InChI Key |
JLSPINKVLBVMGK-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CC(C)C)N |
Canonical SMILES |
CC1=CC=CC=C1C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate](/img/structure/B13046637.png)


